REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:7][NH2:8])[cH:9][cH:10][cH:11]1.[CH2:12]([CH:13]([CH3:14])[CH3:15])[N:16]=[C:17]=[O:18].[CH3:19][CH2:20][O:21][CH2:22][CH3:23].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[Br:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:7][NH:8][C:17]([NH:16][CH2:12][CH:13]([CH3:14])[CH3:15])=[O:18])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NNC(=O)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CN=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)CNC(=O)NNC(=O)c1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |